molecular formula C20H15F3N4O5S B2910434 N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941939-79-3

N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B2910434
CAS No.: 941939-79-3
M. Wt: 480.42
InChI Key: MCGMUIXKUOVTJR-UHFFFAOYSA-N
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Description

N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide is a structurally complex heterocyclic compound featuring a benzothiadiazine core substituted with a trifluoromethyl group, a carboxamide linkage, and a furan-2-carboxamido phenyl moiety. The 1,1-dioxide designation indicates the presence of sulfone groups, which are critical for electronic and steric properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan-carboxamide moiety may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O5S/c21-20(22,23)11-3-8-16-14(10-11)26-17(27-33(16,30)31)19(29)25-13-6-4-12(5-7-13)24-18(28)15-2-1-9-32-15/h1-10,17,26-27H,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGMUIXKUOVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Functional Groups Notable Substituents Reference
Target Compound Benzothiadiazine 1,1-dioxide Trifluoromethyl, furan-carboxamide Phenyl linkage, carboxamide -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole C=S, sulfonyl, difluorophenyl Halogenated aryl groups
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Chlorophenyl, difluorobenzamide Urea linkage
N-(3-Chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide Benzothiazine 1,1-dioxide Chlorophenyl, hydroxy, methyl Hydroxy-carboxamide

Key Observations :

  • The target compound shares the 1,1-dioxide sulfone group with benzothiazine derivatives (e.g., ), which are known for enhanced stability and hydrogen-bonding capacity.
  • Unlike triazole-thiones (e.g., ), the benzothiadiazine core lacks a sulfur-containing heterocycle but incorporates a trifluoromethyl group, which is absent in most triazole analogs.

Key Insights :

  • The absence of C=O stretching in triazole-thiones (vs. presence in hydrazinecarbothioamides) confirms cyclization , a step likely mirrored in the target compound’s synthesis.
  • Benzothiazine 1,1-dioxides exhibit sulfone-related NMR shifts (δ 45–55), which would align with the target’s 1,1-dioxide moiety.

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